Fluoroorotic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHFUALWMUWDKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220573 | |

| Record name | 5-Fluoroorotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-95-7 | |

| Record name | Fluoroorotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=703-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoroorotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoroorotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoroorotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluorouracil-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROOROTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IA9OUC93E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Role of 5-Fluoroorotic Acid in Pyrimidine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroorotic acid (5-FOA) is a fluorinated analog of orotic acid, a key precursor in the de novo biosynthesis of pyrimidine nucleotides. While not intrinsically toxic, 5-FOA serves as a powerful conditional selection agent, particularly in the field of yeast molecular genetics.[1] Its utility stems from its metabolic conversion into a potent cytotoxic compound, 5-fluorouracil (5-FU), by enzymes of the pyrimidine biosynthesis pathway. This unique property allows for the direct and efficient selection of cells that have lost a functional URA3 gene (or its orthologs), making 5-FOA an indispensable tool for techniques such as plasmid shuffling, gene deletion, and mutagenesis screens.[2][3] This guide provides a comprehensive overview of the biochemical mechanisms, quantitative data, and experimental protocols related to 5-FOA's role in pyrimidine metabolism.

The Pyrimidine Biosynthesis Pathway and 5-FOA's Mechanism of Action

The cytotoxicity of 5-FOA is a direct consequence of its enzymatic conversion into fluorinated pyrimidine analogs that disrupt critical cellular functions, namely DNA and RNA synthesis.[1][3] This bioactivation is a two-step process mediated by the final enzymes of the de novo pyrimidine pathway.

-

Phosphoribosylation: 5-FOA enters the cell and is recognized as a substrate by orotate phosphoribosyltransferase (OPRT), the product of the URA5 gene in Saccharomyces cerevisiae. OPRT catalyzes the transfer of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to 5-FOA, yielding 5-fluoroorotidine-5'-monophosphate (5-FOMP).[4]

-

Decarboxylation: The subsequent and critical step is catalyzed by orotidine-5'-monophosphate decarboxylase (OMPdecase), the protein encoded by the URA3 gene. OMPdecase decarboxylates 5-FOMP to produce 5-fluorouridine-5'-monophosphate (5-FUMP), a key toxic intermediate.[1][3]

The presence of a functional URA3 enzyme is therefore the determining factor for 5-FOA sensitivity. Cells lacking a functional URA3 gene cannot produce 5-FUMP and are thus resistant to 5-FOA's effects.[5]

Conversion to Cytotoxic Metabolites

Once formed, 5-FUMP is further metabolized into two primary cytotoxic agents that interfere with nucleic acid metabolism:[3]

-

5-Fluorouridine triphosphate (FUTP): This analog is incorporated into RNA in place of UTP, disrupting RNA processing and function.

-

5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP): 5-FUMP can be converted to FdUMP, which is a potent inhibitor of thymidylate synthase (TS).[6] TS is responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[7] The inhibition of TS leads to a depletion of the dTMP pool, causing DNA damage and ultimately, cell death.[6][7]

The dual inhibition of both RNA and DNA synthesis pathways underlies the potent cytotoxic effect of 5-FOA in cells expressing a functional URA3 enzyme.[1]

Quantitative Data Summary

The efficacy of 5-FOA as a selection agent and the potency of its metabolites are concentration-dependent. The following tables summarize key quantitative data from the literature.

Table 1: 5-FOA Concentration for Yeast Selection

| Parameter | Value | Organism | Notes |

| Standard Concentration | 1 g/L | Saccharomyces cerevisiae | Commonly used in synthetic complete (SC) media for counter-selection.[8] |

| Concentration Range | 0.3 - 1.0 g/L | Saccharomyces cerevisiae | Effective range for selecting against URA3 expression.[8] |

Table 2: Enzyme Kinetic Data

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism |

| OMP Decarboxylase | OMP | - | 20 | 1.3 x 107 | S. cerevisiae[9] |

| OMP Decarboxylase | FOMP | - | 95 | - | S. cerevisiae[10] |

Table 3: Cytotoxicity Data of 5-Fluorouracil (5-FU)

| Cell Line | IC50 (µM) | Incubation Time | Assay |

| Oral Squamous Carcinoma Cells (OSCC) | Varies by cell line | 48, 72, 96 hours | Real-Time Cell Monitoring[11] |

| Yeast | - | 4 hours | Plating Efficiency[12] |

Note: IC50 values are highly dependent on the specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of 5-FOA Counter-Selection Plates

This protocol details the preparation of 1 liter of synthetic complete (SC) medium containing 5-FOA for the selection of ura3 mutant yeast.[2][5][13]

Materials:

-

Yeast Nitrogen Base (without amino acids and ammonium sulfate): 1.7 g

-

Ammonium Sulfate: 5 g

-

Complete Amino Acid Drop-out Mix (lacking uracil): Use as directed by manufacturer

-

Glucose (Dextrose): 20 g

-

Uracil: 50 mg

-

5-Fluoroorotic Acid (5-FOA): 1 g

-

Bacto-Agar: 20 g

-

Sterile, deionized water

-

DMSO (optional, for dissolving 5-FOA)[5]

Procedure:

-

In a 2 L flask, dissolve the Yeast Nitrogen Base, ammonium sulfate, and the amino acid drop-out mix in 900 ml of sterile water.

-

Add 20 g of agar.

-

Autoclave for 20 minutes and then cool the medium to 55-60°C in a water bath.[5][14]

-

In a separate sterile container, prepare a solution of glucose, uracil, and 5-FOA in 100 ml of sterile water. The 5-FOA may require gentle heating or dissolution in a small amount of DMSO to fully dissolve.[5]

-

Filter-sterilize the glucose/uracil/5-FOA solution.

-

Aseptically add the filter-sterilized solution to the cooled agar medium.

-

Mix gently but thoroughly to avoid bubbles and pour approximately 20-25 ml per sterile petri dish.[2][13]

-

Allow the plates to solidify at room temperature. Store at 4°C, protected from light.

Protocol 2: 5-FOA Counter-Selection (Plasmid Shuffling)

This protocol describes a typical plasmid shuffling experiment to identify yeast that have lost a URA3-containing plasmid.[14][15]

Procedure:

-

Inoculate a single colony of the yeast strain carrying the URA3-marked plasmid into 5 mL of SC medium lacking uracil (SC-Ura). Incubate overnight at 30°C with shaking.

-

The next day, dilute the overnight culture into fresh, non-selective medium (e.g., YPD or SC with uracil) and grow for several generations to allow for plasmid loss.

-

Prepare serial dilutions of the culture (e.g., 10-2, 10-3, 10-4) in sterile water.

-

Plate 100 µl of the appropriate dilutions onto the prepared 5-FOA counter-selection plates.

-

To determine the total number of viable cells, plate a higher dilution (e.g., 10-4 or 10-5) onto non-selective YPD plates.

-

Incubate all plates at 30°C for 2-4 days until colonies appear.[14]

-

Colonies that grow on the 5-FOA plates are potential candidates that have lost the URA3-marked plasmid.

-

Verification: Pick individual colonies from the 5-FOA plate and patch them onto a fresh YPD plate, an SC-Ura plate, and another 5-FOA plate. True candidates will grow on YPD and 5-FOA, but will fail to grow on SC-Ura, confirming the loss of the plasmid.[14]

Conclusion

5-Fluoroorotic acid is a cornerstone of modern molecular genetics, providing a robust and efficient system for counter-selection in yeast and other organisms. Its mechanism of action, which relies on the enzymatic machinery of the pyrimidine biosynthesis pathway to convert it into a toxic metabolite, elegantly illustrates the principles of prodrug activation. A thorough understanding of the underlying biochemistry, coupled with optimized experimental protocols, enables researchers to effectively harness the power of 5-FOA for a wide array of genetic manipulations, from fundamental studies of gene function to the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Effect of Solvent Viscosity on Kinetic Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalysis by Orotidine 5′-Monophosphate Decarboxylase: Effect of 5-Fluoro and 4′-Substituents on the Decarboxylation of Two-Part Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Linking uracil base excision repair and 5-fluorouracil toxicity in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SD 5-Foa Plates For Yeast Counter Selection [protocols.io]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

The Advent of 5-FOA: A Cornerstone of Modern Yeast Genetics

For researchers, scientists, and drug development professionals working with the budding yeast Saccharomyces cerevisiae, the ability to select for or against a specific gene is a fundamental requirement for genetic manipulation. The discovery of 5-Fluoroorotic Acid (5-FOA) as a counterselective agent revolutionized the field, providing a simple yet powerful tool to isolate cells that have lost a specific genetic marker.[1] This in-depth technical guide delves into the discovery and history of 5-FOA in yeast genetics, its mechanism of action, and provides detailed experimental protocols for its use.

A Serendipitous Discovery with Profound Impact

The application of 5-FOA in yeast genetics was pioneered by Jef Boeke, François LaCroute, and Gerald Fink.[1] Their seminal 1984 publication, "A positive selection for mutants lacking orotidine-5'-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance," laid the groundwork for this powerful selection method.[1][2] They demonstrated that wild-type yeast strains are sensitive to 5-FOA, while ura3 mutants are resistant, providing a straightforward method for selecting for the loss of the URA3 gene.[1] This discovery opened the door to a wide array of genetic manipulations that were previously cumbersome or impossible.[1]

The utility of 5-FOA lies in its conditional toxicity, which is dependent on the presence of a functional URA3 gene.[1][3] In wild-type yeast, the URA3 gene encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase, a key player in the de novo pyrimidine biosynthetic pathway.[1][3][4] This enzyme catalyzes the conversion of OMP into uridine-5'-monophosphate (UMP), a precursor for all pyrimidine nucleotides.[1][3]

The Biochemical Basis of 5-FOA Counterselection

The non-toxic prodrug 5-FOA is an analog of orotic acid.[1] In cells expressing a functional URA3 protein, 5-FOA is converted into the toxic compound 5-fluorouracil (5-FU).[1][5] 5-FU is subsequently metabolized into fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase, which is essential for DNA replication and repair.[1] The incorporation of 5-fluorouridine triphosphate (FUTP) into RNA also contributes to its toxicity.[1][3] Consequently, URA3+ cells are unable to grow in the presence of 5-FOA.[1] Conversely, cells that have lost the URA3 gene, either through mutation or loss of a URA3-containing plasmid, are unable to convert 5-FOA to its toxic metabolite and can therefore grow in its presence.[1][5]

Caption: Mechanism of 5-FOA toxicity and selection in yeast.

Quantitative Data for 5-FOA Selection

The effectiveness of 5-FOA counterselection is influenced by several factors, including the concentration of 5-FOA, the composition of the growth medium, and the genetic background of the yeast strain.[1]

| Parameter | Value | Reference |

| 5-FOA Concentration | ||

| General Use | 1 g/L (0.1% w/v) | [6] |

| Plasmid Shuffling | 1 g/L | [7] |

| Allelic Replacement | 1 g/L | [8] |

| Lower Range (for sensitive strains) | 300 µg/mL | [5] |

| Media Components | ||

| Yeast Nitrogen Base (w/o amino acids) | 6.7 g/L | [1][8] |

| Glucose (Dextrose) | 20 g/L | [1][8] |

| Uracil | 50 mg/L | [3][4] |

| Agar (for solid media) | 20 g/L | [4][8] |

| pH of Selection Medium | ||

| Optimal Range | Below 4.0 | [6][9] |

| Ineffective Range | Above pH 4.5 | [6][9] |

| Frequency of Spontaneous Resistance | ||

| URA3+ cells | ~10-7 | [10] |

Experimental Protocols

Preparation of 5-FOA Containing Medium (1 Liter)

This protocol describes the preparation of 1 liter of synthetic complete (SC) medium containing 5-FOA.

Materials:

-

Yeast Nitrogen Base (without amino acids)

-

Ammonium sulfate

-

Complete Supplement Mixture (CSM) lacking uracil

-

Glucose (Dextrose)

-

Uracil

-

5-Fluoroorotic Acid (5-FOA)

-

Agar (for plates)

-

Sterile water

Procedure:

-

In a 2 L flask, dissolve 6.7 g of Yeast Nitrogen Base (without amino acids) and 5 g of ammonium sulfate in 900 ml of sterile water.[4]

-

Add the appropriate amount of CSM-Ura powder as per the manufacturer's instructions.

-

Add 20 g of agar for solid medium.[4] Autoclave for 20 minutes.

-

In a separate container, dissolve 20 g of glucose, 50 mg of uracil, and 1 g of 5-FOA in 100 ml of sterile water.[3][4] Filter-sterilize this solution.

-

Allow the autoclaved medium to cool to 55-60°C in a water bath.[4]

-

Aseptically add the filter-sterilized glucose/uracil/5-FOA solution to the cooled agar medium.[4]

-

Mix gently but thoroughly and pour the plates.

-

Store the plates at 4°C, protected from light.[4]

Protocol for Plasmid Curing using 5-FOA

This protocol outlines the general procedure for selecting for the loss of a URA3-marked plasmid from a yeast strain.

Materials:

-

Yeast strain containing a URA3-marked plasmid

-

YPD medium

-

SC medium lacking uracil (SC-Ura)

-

5-FOA plates (prepared as above)

Procedure:

-

Inoculate a single colony of the yeast strain into 5 ml of liquid YPD medium and grow overnight at 30°C with shaking.[4] This step allows for the spontaneous loss of the plasmid without selective pressure.

-

The next day, determine the cell density of the overnight culture by measuring the optical density at 600 nm (OD600).

-

Prepare serial dilutions of the culture in sterile water.

-

Plate approximately 100-200 cells onto a YPD plate to determine the total number of viable cells.

-

Plate a higher density of cells (e.g., 105 to 106 cells) onto a 5-FOA plate.

-

Incubate all plates at 30°C for 2-4 days.[4]

-

Colonies that grow on the 5-FOA plates are potential candidates that have lost the URA3-marked plasmid.[4]

-

To verify plasmid loss, pick individual colonies from the 5-FOA plate and patch them onto a fresh YPD plate, an SC-Ura plate, and another 5-FOA plate.[4]

-

Incubate the verification plates at 30°C for 1-2 days.[4]

-

True candidates will grow on the YPD and 5-FOA plates but will not grow on the SC-Ura plate, confirming the loss of the URA3 plasmid.[4]

Caption: Experimental workflow for plasmid shuffling using 5-FOA.

Conclusion

The discovery of 5-FOA as a counterselective agent has had a lasting impact on the field of yeast genetics. Its simplicity, efficiency, and versatility have made it an indispensable tool for a wide range of molecular genetic techniques, including plasmid shuffling, gene deletion, and the study of essential genes.[1][6] The foundational work of Boeke, LaCroute, and Fink provided the yeast community with a powerful method that continues to be a mainstay in laboratories worldwide, facilitating countless discoveries in fundamental biology and biomedical research.

References

- 1. benchchem.com [benchchem.com]

- 2. Boeke JD, et al. (1984) | SGD [yeastgenome.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. benchchem.com [benchchem.com]

- 7. files.zymoresearch.com [files.zymoresearch.com]

- 8. benchchem.com [benchchem.com]

- 9. usbio.net [usbio.net]

- 10. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]

An In-depth Technical Guide to the Chemical Properties and Structure of 5-Fluoroorotic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-Fluoroorotic acid (5-FOA), a fluorinated pyrimidine analog of significant interest in molecular genetics and drug development. This document details its fundamental chemical characteristics, its critical role as a selective agent in yeast genetics, and detailed protocols for its use and analysis.

Core Chemical Properties and Structure

5-Fluoroorotic acid is a derivative of orotic acid, a key intermediate in the de novo pyrimidine biosynthetic pathway. The introduction of a fluorine atom at the C-5 position fundamentally alters its biological activity, transforming it into a powerful tool for genetic selection.

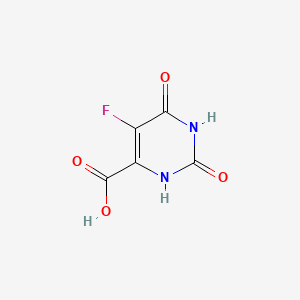

Chemical Structure

-

IUPAC Name: 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid[1]

-

Molecular Formula: C₅H₃FN₂O₄[2]

-

SMILES: C1(=C(NC(=O)NC1=O)C(=O)O)F[1]

| Identifier | Anhydrous | Monohydrate |

| Molecular Weight | 174.09 g/mol | 192.10 g/mol |

| CAS Number | 703-95-7 | 220141-70-8 |

Physicochemical Properties

| Property | Value |

| Appearance | Off-white to light yellow powder |

| Melting Point | ~258-278 °C (decomposes) |

| Solubility | Water: Slightly soluble (solubility increases with heat)[3] DMSO: Very soluble (>100 mg/mL)[3] Ethanol: Slightly soluble[3] Methanol: Slightly soluble[3] 4 M NH₄OH: ~50 mg/mL[3] |

| Stability | Stable at high temperatures, including boiling and autoclaving conditions.[4] Store powder at room temperature or 4°C.[3] Stock solutions in DMSO are stable for at least 6 months at -20°C when protected from light.[3] |

Mechanism of Action: A Powerful Tool for Counter-Selection

The utility of 5-FOA lies in its conditional toxicity, primarily exploited in the yeast Saccharomyces cerevisiae. In yeast and other organisms possessing a functional URA3 gene (or its orthologs like pyrF in E. coli), 5-FOA is metabolized into the toxic compound 5-fluorouracil (5-FU).[5][6] The URA3 gene encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase, which is the final enzyme in the de novo pyrimidine biosynthesis pathway.[6]

OMP decarboxylase converts 5-FOA into 5-fluorouridine monophosphate (5-FUMP), which is subsequently metabolized into other toxic fluorinated compounds, including 5-fluorodeoxyuridine monophosphate (5-FdUMP) and 5-fluorouridine triphosphate (5-FUTP).[6] These metabolites disrupt both DNA and RNA synthesis, leading to cell death.[6] Consequently, only cells that have lost the URA3 gene function (ura3⁻ mutants) can survive on media containing 5-FOA, as they are unable to convert the non-toxic 5-FOA into its toxic derivatives.[6]

Caption: Metabolic conversion of 5-FOA to toxic byproducts in URA3+ cells.

Experimental Protocols

Detailed methodologies for the preparation, use, and analysis of 5-Fluoroorotic acid are provided below.

Preparation of 5-FOA Stock Solution (100x) in DMSO

This protocol describes the preparation of a concentrated stock solution of 5-FOA in dimethyl sulfoxide (DMSO).

-

Materials:

-

5-Fluoroorotic acid monohydrate powder

-

Anhydrous DMSO (molecular biology grade)

-

Sterile, light-protecting microcentrifuge tubes or vials

-

Vortex mixer

-

-

Procedure:

-

In a sterile, light-protecting container, weigh out the desired amount of 5-FOA monohydrate powder. For a 100 mg/mL stock solution, use 100 mg of 5-FOA for every 1 mL of DMSO.[7]

-

Add the corresponding volume of anhydrous DMSO.[7]

-

Vortex the mixture vigorously until the 5-FOA is completely dissolved. Gentle warming may aid dissolution but is often not necessary.[3]

-

Store the stock solution in aliquots at -20°C, protected from light.[3]

-

Preparation of 5-FOA Selection Plates

This protocol outlines the preparation of solid media containing 5-FOA for the selection of ura3⁻ yeast mutants.

-

Materials:

-

Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate

-

Ammonium sulfate

-

Glucose (Dextrose)

-

Bacto Agar

-

Uracil

-

Appropriate amino acid dropout mix

-

5-Fluoroorotic acid (powder or 100x stock solution)

-

Sterile, deionized water

-

-

Procedure:

-

Prepare Synthetic Complete (SC) Medium Base: In 900 mL of deionized water, dissolve 6.7 g YNB without amino acids, 20 g glucose, and the appropriate amount of complete amino acid dropout mix that includes uracil. Adjust the final volume to 1 L.[1]

-

Prepare Agar: In a separate flask, prepare a 2% agar solution (e.g., 20 g of agar in 1 L of water) and autoclave.

-

Add 5-FOA:

-

From Powder: After autoclaving the SC medium base and cooling it to approximately 55-60°C, add 5-FOA powder to a final concentration of 1 g/L. Stir until dissolved.[8]

-

From 100x Stock: After autoclaving the SC medium base and cooling it to approximately 55-60°C, add 10 mL of the 100x 5-FOA stock solution per liter of medium. Mix thoroughly.[8]

-

-

Combine and Pour: Aseptically combine the SC medium containing 5-FOA with the cooled, autoclaved agar. Mix gently and pour into sterile petri dishes.

-

Storage: Allow the plates to solidify at room temperature and then store them in the dark at 4°C.[1]

-

Caption: A step-by-step workflow for the preparation of 5-FOA selection plates.

Gene Knockout in Saccharomyces cerevisiae using 5-FOA

This protocol describes a two-step process for gene knockout in yeast utilizing the URA3 marker and 5-FOA counter-selection.

-

Step 1: Gene Replacement with URA3

-

Design Primers: Design PCR primers to amplify the URA3 gene with flanking regions homologous to the upstream and downstream sequences of the target gene.

-

PCR Amplification: Perform PCR using a high-fidelity polymerase to generate the URA3 knockout cassette.

-

Yeast Transformation: Transform a ura3⁻ yeast strain with the purified PCR product using a standard yeast transformation protocol.

-

Selection: Plate the transformed cells on SC medium lacking uracil (SC-Ura). Only successful transformants will grow.

-

Verification: Confirm the correct integration of the URA3 cassette at the target locus by colony PCR.

-

-

Step 2: Excision of the URA3 Marker

-

Design "Pop-out" Fragment: Design a DNA fragment (often generated by PCR) that contains homologous regions to the sequences flanking the integrated URA3 marker. This fragment can introduce a desired mutation or restore the wild-type sequence.

-

Transformation: Transform the URA3⁺ yeast strain from Step 1 with the "pop-out" DNA fragment.

-

Selection on 5-FOA: Plate the transformed cells on 5-FOA selection plates. Only cells that have undergone homologous recombination to remove the URA3 marker will survive.

-

Verification: Pick 5-FOA resistant colonies and confirm the ura3⁻ phenotype by patching them onto both YPD and SC-Ura plates. True pop-out mutants will grow on YPD but not on SC-Ura. Further verification can be done by colony PCR and sequencing.

-

Spectroscopic Analysis of 5-Fluoroorotic Acid

-

FT-IR Spectroscopy

-

Sample Preparation: Prepare a solid sample by mixing a small amount of 5-FOA monohydrate with dry potassium bromide (KBr) and pressing it into a thin, translucent pellet.

-

Data Acquisition: Acquire the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Interpretation: Analyze the spectrum for characteristic absorption bands corresponding to functional groups such as O-H stretching (carboxylic acid), N-H stretching (amide), C=O stretching (carbonyls), and C-F stretching.

-

-

¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 50-100 mg of 5-FOA monohydrate in a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a high-resolution NMR spectrometer.

-

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of 5-FOA monohydrate in a solvent compatible with the ionization source (e.g., methanol for electrospray ionization).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI).

-

Mass Analysis: Acquire the mass spectrum and observe the molecular ion peak and any characteristic fragment ions.

-

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Fluoroorotic acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. usbio.net [usbio.net]

- 5. wiki.realvegancheese.org [wiki.realvegancheese.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 5-Fluoroorotic Acid (5-FOA) - PombEvolution [pombevolution.eu]

- 8. files.zymoresearch.com [files.zymoresearch.com]

Core Principle: The URA3 Gene and Biochemical Conversion

An In-depth Technical Guide to 5-Fluoroorotic Acid (5-FOA) Counter-Selection

For researchers, scientists, and drug development professionals engaged in molecular biology and genetics, particularly within yeast systems, counter-selection is an indispensable tool. It allows for the isolation of cells that have lost a specific gene or plasmid. Among the most potent and widely adopted methods is the 5-Fluoroorotic Acid (5-FOA) counter-selection system, which provides a simple yet elegant method for selecting against the presence of the URA3 gene. This guide elucidates the core biochemical mechanism, presents quantitative data for experimental design, details methodological protocols, and provides visual diagrams of the key pathways and workflows.

The 5-FOA counter-selection strategy is fundamentally based on the function of the URA3 gene in Saccharomyces cerevisiae and its orthologs in other organisms.[1][2] The URA3 gene encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase.[1][2][3] This enzyme is crucial for the de novo biosynthesis of pyrimidine nucleotides, as it catalyzes the conversion of OMP into uridine-5'-monophosphate (UMP), a necessary precursor for RNA and DNA synthesis.[1][2]

Yeast cells possessing a functional URA3 gene are prototrophic for uracil and can grow on media lacking it. Conversely, cells with a non-functional ura3 gene are auxotrophic and require uracil supplementation for survival.[1] This dual nature makes URA3 an excellent selectable marker.

The counter-selection mechanism is activated in the presence of 5-Fluoroorotic acid (5-FOA), a fluorinated analog of a natural substrate precursor, orotic acid.[2] In cells with a functional URA3 gene (URA3⁺), the following toxic conversion occurs:

-

5-FOA enters the cell and is converted by orotate phosphoribosyltransferase (encoded by URA5 and URA10) to 5-fluoroorotidine monophosphate (5-FOMP).[4]

-

The URA3-encoded OMP decarboxylase recognizes 5-FOMP as a substrate and decarboxylates it into 5-fluorouridine monophosphate (5-FUMP).[2][5]

-

5-FUMP is then further metabolized into two highly toxic compounds: 5-fluorouridine triphosphate (5-FUTP), which gets incorporated into RNA, and 5-fluoro-deoxyuridine monophosphate (5-FdUMP), a potent inhibitor of thymidylate synthase, an essential enzyme for DNA synthesis.[1][5]

The accumulation of these toxic metabolites leads to inhibition of critical cellular processes and ultimately, cell death.[6] In contrast, cells that have lost the URA3 gene (ura3⁻) lack a functional OMP decarboxylase. They are unable to convert the non-toxic 5-FOA into its toxic derivatives and can therefore survive and proliferate on media containing 5-FOA, provided that uracil is supplied to satisfy their auxotrophy.[1][6]

Quantitative Data Summary

The efficiency and stringency of 5-FOA counter-selection are influenced by several experimental parameters. Optimizing these factors is critical for minimizing background growth and ensuring the reliable isolation of desired mutants.

| Parameter | Recommended Value/Range | Organism | Notes | Citations |

| 5-FOA Concentration | 0.1% (w/v) or 1 g/L | S. cerevisiae | Standard concentration for general selection of ura3 mutants and plasmid shuffling. | [7][8][9] |

| 0.15% (w/v) | S. cerevisiae | Higher concentration can be used to select for more severe mutations, such as deletions. | [9][10] | |

| Media pH | Below 4.5 | General | Selection efficiency breaks down at higher pH values. | [8][11] |

| ~2.8 - 4.0 | S. cerevisiae | Optimal range. Lower pH enhances the uptake of the protonated, active form of 5-FOA. | [8][9] | |

| Uracil Supplementation | 20-50 mg/L | S. cerevisiae | Essential for the growth of ura3⁻ mutants on 5-FOA plates. Reduces background growth. | [1][9][12] |

| Spontaneous Mutation | High (~10⁻⁵ to 10⁻⁷) | S. cerevisiae | The URA3 gene has a relatively high frequency of spontaneous mutation, which can lead to a background of 5-FOA resistant colonies. | [1][13] |

Experimental Protocols

Preparation of 5-FOA Selection Plates (1 Liter)

This protocol describes the preparation of Synthetic Complete (SC) medium containing 5-FOA.

Materials:

-

Yeast Nitrogen Base (YNB), without amino acids and ammonium sulfate: 1.7 g

-

Ammonium Sulfate: 5 g

-

Dextrose (Glucose): 20 g

-

Amino Acid Drop-out Mix, lacking uracil (CSM-Ura): ~1.3-1.5 g (as per manufacturer)

-

Agar: 20 g

-

5-Fluoroorotic Acid (5-FOA) powder: 1 g

-

Uracil: 50 mg

-

Sterile, deionized water

-

DMSO (optional, for 5-FOA stock)

Procedure:

-

Prepare Agar Base: In a 2 L flask, combine 20 g of agar with 500 mL of deionized water. Add a magnetic stir bar. Autoclave for 20 minutes and then cool the solution in a 55-65°C water bath.[6][14]

-

Prepare Media Concentrate: In a separate sterile container, dissolve the YNB, ammonium sulfate, dextrose, and CSM-Ura mix in 400 mL of sterile water. Filter-sterilize this solution using a 0.22 µm filter.[15]

-

Prepare 5-FOA/Uracil Solution: In 100 mL of sterile water, dissolve 1 g of 5-FOA and 50 mg of uracil.[11] This step may require gentle heating and stirring for an extended period (~1 hour) to fully dissolve the 5-FOA.[14][16] Alternatively, 5-FOA is highly soluble in DMSO and can be prepared as a concentrated stock solution (e.g., 100 mg/mL).[6][16] Filter-sterilize the final aqueous solution.

-

Combine and Pour: Aseptically add the filter-sterilized media concentrate (Step 2) and the sterile 5-FOA/uracil solution (Step 3) to the cooled, molten agar base (Step 1).[14][17]

-

Mix Gently: Swirl the flask gently but thoroughly to ensure a homogenous mixture. Avoid creating bubbles.[6]

-

Pour Plates: Dispense approximately 25 mL of the medium into sterile petri dishes.

-

Storage: Allow the plates to solidify at room temperature. For long-term storage (up to 2-3 months), store them at 4°C, protected from light.[14]

Protocol for Plasmid Shuffling or Mutant Selection

This workflow outlines the process of selecting for cells that have lost a URA3-marked plasmid or have acquired a ura3 mutation.

Procedure:

-

Initial Culture: Inoculate a single colony of the URA3⁺ yeast strain into 5 mL of non-selective rich medium (YPD) or a synthetic complete medium that does not select for the URA3 marker.[15][16] This allows for the spontaneous loss of the plasmid or the accumulation of mutants.

-

Overnight Growth: Incubate the culture overnight at 30°C with shaking (200-250 rpm).[7][15]

-

Cell Plating:

-

Viability Control: Prepare serial dilutions (e.g., 10⁻³, 10⁻⁴) of the overnight culture in sterile water. Plate 100 µL of a high dilution onto a non-selective plate (e.g., YPD) to determine the total number of viable cells.[1]

-

Selection: Plate approximately 100 µL of the undiluted or a low dilution (e.g., 10⁻¹, 10⁻²) of the culture directly onto the 5-FOA selection plates.

-

-

Incubation: Incubate all plates at 30°C for 2-4 days.[1] Colonies that appear on the 5-FOA plates are putative ura3⁻ cells.

-

Verification (Crucial): To confirm the phenotype and distinguish true ura3⁻ mutants from potential false positives, pick individual colonies from the 5-FOA plate and perform replica plating or patching onto three different media:

-

A rich medium (YPD)

-

An SC plate lacking uracil (SC-Ura)

-

A fresh 5-FOA plate

-

-

Result Interpretation:

-

True Positives (ura3⁻): Will grow on YPD and 5-FOA, but will not grow on SC-Ura.[16]

-

False Positives/Parental (URA3⁺): Will grow on YPD and SC-Ura, but will not grow on 5-FOA.

-

Applications in Research and Development

The URA3/5-FOA system is a cornerstone of modern genetics and is widely used in numerous applications:

-

Plasmid Shuffling: This technique is used to study essential genes. A yeast strain carrying a deletion of an essential gene is kept alive by a URA3-marked plasmid containing a wild-type copy of that gene. The strain is then transformed with a second plasmid (e.g., LEU2-marked) carrying a mutated version of the gene. By plating on 5-FOA, researchers can select for cells that have lost the original URA3 plasmid, forcing the cell to rely on the mutated gene for survival.[8][17][18]

-

Gene Replacement and Deletion: In gene targeting experiments, the URA3 gene can be used as a marker for the initial integration event. Subsequently, 5-FOA selection is used to select for cells that have undergone a second homologous recombination event, which excises the URA3 marker, resulting in a clean deletion or modification.[17][18]

-

CRISPR-Cas9 Genome Editing: 5-FOA counter-selection is frequently integrated into CRISPR-Cas9 workflows. The URA3 gene can be included in the repair template to select for initial integration events. A subsequent selection on 5-FOA allows for the isolation of cells that have excised the marker, leading to precise, marker-free edits.[19][20][21]

By understanding the biochemical basis and optimizing the key experimental parameters, researchers can effectively leverage 5-FOA counter-selection as a powerful and reliable tool for genetic manipulation and drug development studies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]

- 4. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A common telomeric gene silencing assay is affected by nucleotide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Quantitative analysis of the rates for repeat-mediated genome instability in a yeast experimental system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Expanding tunable selection in yeast using auxotrophic markers URA3 and TRP1 | bioRxiv [biorxiv.org]

- 13. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]

- 14. Preparation of Yeast Media|zoonbio [zoonbiotech.com]

- 15. SD 5-Foa Plates For Yeast Counter Selection [protocols.io]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. journals.plos.org [journals.plos.org]

- 20. CRISPR/Cas9-mediated efficient genome editing via blastospore-based transformation in entomopathogenic fungus Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An Efficient CRISPR/Cas9 Genome Editing System for a Ganoderma lucidum Cultivated Strain by Ribonucleoprotein Method - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of URA3: A Technical Guide to 5-FOA-Mediated Counterselection in Genetic Engineering

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Application of the URA3 Gene and 5-Fluoroorotic Acid (5-FOA) in Yeast Genetics.

This technical guide provides an in-depth exploration of the URA3 gene, a cornerstone of molecular biology, and its critical role in the powerful counterselection technique involving 5-fluoroorotic acid (5-FOA). The principles and protocols detailed herein are fundamental for a wide array of genetic manipulation techniques in Saccharomyces cerevisiae and other fungal systems, including gene deletion, plasmid shuffling, and the study of essential genes.

The Biochemical Foundation: URA3 and Pyrimidine Biosynthesis

The URA3 gene, located on chromosome V in Saccharomyces cerevisiae (systematic name YEL021W), encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase.[1] This enzyme is a pivotal component of the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of orotidine-5'-phosphate (OMP) to uridine-5'-monophosphate (UMP).[2][3] UMP serves as a precursor for the synthesis of all pyrimidine nucleotides essential for the production of RNA and DNA.[3]

The catalytic efficiency of OMP decarboxylase is remarkable, accelerating the reaction rate by a factor of 1017.[2] This enzymatic reaction is indispensable for cell viability in the absence of an external source of uracil, a characteristic that establishes URA3 as a robust positive selectable marker.[1][3] Yeast strains with a non-functional ura3 allele are auxotrophic for uracil and can only proliferate when uracil or uridine is supplied in the growth medium.[1]

The Principle of 5-FOA Sensitivity: A Counterselection Mechanism

The utility of URA3 extends beyond positive selection. The OMP decarboxylase enzyme also confers sensitivity to the synthetic compound 5-fluoroorotic acid (5-FOA).[1][3] In cells expressing a functional URA3 gene, OMP decarboxylase recognizes 5-FOA, a fluorinated analog of orotic acid, and metabolizes it into the toxic antimetabolite 5-fluorouracil (5-FU).[3][4][5]

The cytotoxicity of 5-FU arises from its subsequent conversion into two primary disruptive molecules:

-

5-fluorouridine triphosphate (5-FUTP): This molecule is incorporated into RNA, leading to disruptions in RNA processing and function.[3][6][7]

-

5-fluorodeoxyuridine monophosphate (5-FdUMP): This compound is a potent inhibitor of thymidylate synthase, an enzyme crucial for the synthesis of thymidylate (dTMP), a necessary component for DNA replication.[6][7][8]

This metabolic conversion of a non-toxic precursor into a lethal compound renders URA3 a powerful counterselectable marker. Yeast cells with a functional URA3 gene are unable to survive in the presence of 5-FOA, while cells lacking a functional URA3 gene (ura3 mutants) are resistant and can proliferate.[1][4][5]

Quantitative Data for Experimental Design

The successful application of the URA3/5-FOA system is dependent on optimized experimental parameters. The following tables summarize key quantitative data for designing and troubleshooting experiments.

Table 1: Recommended Concentrations of 5-FOA in Selective Media

| Application | 5-FOA Concentration (g/L) | Yeast Species | Notes |

| General Counterselection | 1.0 | Saccharomyces cerevisiae | A standard concentration effective for most applications.[5] |

| Plasmid Shuffling | 0.3 - 1.0 | Saccharomyces cerevisiae | Concentration may need to be optimized based on the specific strain and plasmid.[9] |

| Mutant Selection | 1.0 | Saccharomyces cerevisiae | Effective for selecting spontaneous ura3 mutants.[10] |

| Tunable Selection | 0.3 - 1.0 | Saccharomyces cerevisiae | Lower concentrations can be used to create a graded response in some experimental setups.[9] |

Table 2: Spontaneous Mutation Frequency and Selection Efficiency

| Parameter | Value | Notes |

| Spontaneous ura3 Mutation Frequency | < 10-2 | The negative selection on 5-FOA media is highly discriminating.[4] |

| Reversion Frequency of ura3 Alleles | Varies | Some ura3 alleles, like ura3-52, are non-revertible due to Ty1 insertions, making them ideal for stable mutant strains.[4] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the URA3/5-FOA system.

Preparation of 5-FOA Selective Plates

This protocol outlines the preparation of 1 liter of synthetic complete (SC) medium containing 5-FOA.

Materials:

-

Yeast Nitrogen Base (without amino acids and ammonium sulfate)

-

Ammonium Sulfate

-

Glucose

-

Amino Acid Dropout Mix (lacking uracil)

-

Uracil

-

5-Fluoroorotic Acid (5-FOA)

-

Bacto-Agar

-

Sterile, deionized water

-

Dimethyl sulfoxide (DMSO) (optional, for 5-FOA stock solution)

Procedure:

-

Prepare a 100x 5-FOA Stock Solution (Optional but Recommended): Dissolve 10 g of 5-FOA in 100 mL of DMSO. Store at -20°C. 5-FOA has limited solubility in water but dissolves well in DMSO.[5]

-

Autoclave the Agar: In a 2 L flask, dissolve 20 g of agar in 600 mL of sterile water. Autoclave for 20 minutes and then cool to 55°C in a water bath.

-

Prepare the Filter-Sterilized Media Base: In a separate sterile container, dissolve the following in 400 mL of sterile water:

-

Yeast Nitrogen Base (without amino acids and ammonium sulfate)

-

Ammonium Sulfate

-

Glucose

-

Amino Acid Dropout Mix (lacking uracil)

-

50 mg of Uracil (a small amount of uracil is often added to 5-FOA plates to support the initial growth of cells before the toxic effects of metabolized 5-FOA take hold).[9]

-

-

Add 5-FOA:

-

From Powder: Add 1 g of 5-FOA powder to the filter-sterilized media base.[5]

-

From 100x Stock: Add 10 mL of the 100x 5-FOA stock solution to the filter-sterilized media base.

-

-

Filter Sterilize: Filter the entire media base through a 0.22 µm filter.

-

Combine and Pour: Aseptically pour the filter-sterilized media base into the cooled agar solution. Mix gently and pour into sterile petri dishes.

-

Storage: Store the plates in the dark at 4°C for up to a few weeks. 5-FOA is light-sensitive.[11]

Selection of ura3 Mutants

This protocol describes the selection of spontaneous ura3 mutants from a URA3+ yeast culture.

Procedure:

-

Culture Growth: Inoculate a single colony of the URA3+ yeast strain into 5 mL of rich medium (e.g., YPD) and grow overnight at 30°C with shaking.

-

Cell Plating:

-

For Viable Cell Count: Prepare serial dilutions of the overnight culture (e.g., 10-4, 10-5, 10-6) in sterile water. Plate 100 µL of the appropriate dilutions onto non-selective plates (e.g., YPD) to determine the total number of viable cells.

-

For Selection: Plate 100-200 µL of the undiluted or a low-dilution of the overnight culture onto 5-FOA selective plates.

-

-

Incubation: Incubate all plates at 30°C for 3-5 days, or until colonies appear.[5]

-

Analysis:

-

Count the colonies on the non-selective plates to calculate the viable cell titer (CFU/mL).

-

Count the colonies on the 5-FOA plates.

-

Calculate the frequency of 5-FOA resistance: (Number of colonies on 5-FOA plates) / (Total number of viable cells plated).

-

Plasmid Shuffling

Plasmid shuffling is a technique used to study essential genes by replacing a plasmid carrying the wild-type gene with another plasmid carrying a mutant version.[11]

Procedure:

-

Initial Strain: Start with a yeast strain that has a chromosomal deletion of an essential gene and is kept viable by a "cover" plasmid containing a functional copy of the essential gene and the URA3 selectable marker.

-

Transformation: Introduce a second plasmid into this strain. This new plasmid should carry a mutated version of the essential gene and a different selectable marker (e.g., LEU2, TRP1).

-

Selection of Transformants: Plate the transformed cells on a medium that selects for the new plasmid (e.g., SC-Leu).

-

Plasmid Curing: Inoculate colonies that grow on the selective medium into a non-selective rich medium (e.g., YPD) and grow overnight. This allows for the random loss of the original URA3-containing plasmid.

-

5-FOA Counterselection: Plate dilutions of the overnight culture onto 5-FOA plates. Only cells that have lost the URA3-marked plasmid will be able to grow.[11]

-

Verification: Pick colonies from the 5-FOA plates and replica-plate them onto three different media:

-

A medium selective for the new plasmid (e.g., SC-Leu).

-

A medium selective for the original plasmid (e.g., SC-Ura).

-

A non-selective medium (e.g., YPD). Colonies that grow on the SC-Leu and YPD plates but not on the SC-Ura plate have successfully undergone plasmid shuffling.[11]

-

Conclusion

The URA3 gene, in conjunction with 5-FOA, provides a versatile and powerful system for both positive and negative selection in yeast genetics. Its high efficiency and the straightforward nature of the selection protocols have made it an indispensable tool for fundamental research and the development of novel therapeutics. A thorough understanding of the underlying biochemical principles and adherence to optimized experimental protocols are paramount for the successful application of this elegant genetic system. While the URA3/5-FOA system is highly effective, it is important to note that spontaneous mutations in the URA3 gene can lead to a low level of background colonies on 5-FOA plates.[1] Therefore, it is crucial to verify the phenotype of selected colonies.

References

- 1. URA3 - Wikipedia [en.wikipedia.org]

- 2. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Yeast Selectable Markers [ccsb.dfci.harvard.edu]

- 5. benchchem.com [benchchem.com]

- 6. Fluorouracil - Wikipedia [en.wikipedia.org]

- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 9. biorxiv.org [biorxiv.org]

- 10. usbio.net [usbio.net]

- 11. benchchem.com [benchchem.com]

Principle of Negative Selection Using 5-Fluoroorotic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principle and application of negative selection using 5-Fluoroorotic acid (5-FOA), a cornerstone technique in molecular biology, particularly in yeast genetics. This document details the underlying biochemical mechanisms, provides structured quantitative data, outlines detailed experimental protocols, and includes visual diagrams to facilitate understanding and implementation in a research setting.

Core Principle: The URA3 Gene and the Basis of 5-FOA Toxicity

The efficacy of 5-Fluoroorotic acid (5-FOA) as a negative selection agent is fundamentally linked to the function of the URA3 gene in Saccharomyces cerevisiae and its orthologs in other organisms. The URA3 gene encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase, which plays a crucial role in the de novo biosynthesis of pyrimidine nucleotides.[1]

In their natural state, yeast cells possessing a functional URA3 gene (URA3⁺) are able to synthesize their own uracil and can therefore grow on media lacking this essential nucleotide. This allows for positive selection of cells containing the URA3 gene. Conversely, cells with a non-functional ura3 gene (ura3⁻) are auxotrophic for uracil and require its supplementation in the growth medium.

The principle of negative selection with 5-FOA exploits the enzymatic activity of OMP decarboxylase. 5-FOA itself is a non-toxic analog of orotic acid, a metabolic intermediate in the uracil biosynthesis pathway. In URA3⁺ cells, OMP decarboxylase recognizes 5-FOA as a substrate and converts it into the toxic compound 5-fluorouracil (5-FU).[2][3] 5-FU is a potent antimetabolite that, upon further conversion to 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibits both RNA and DNA synthesis, ultimately leading to cell death.[4] In contrast, ura3⁻ cells lack a functional OMP decarboxylase and are therefore unable to convert 5-FOA into its toxic form. This allows them to survive and grow on media containing 5-FOA, provided that uracil is supplied in the medium.[4]

This dual capability of the URA3 gene to be used for both positive (growth on medium lacking uracil) and negative (growth on medium containing 5-FOA) selection makes it an invaluable tool for a wide range of genetic manipulations.

Quantitative Data Presentation

The efficiency of 5-FOA-based negative selection is influenced by several factors. The following tables summarize key quantitative parameters for designing and implementing experiments using 5-FOA.

| Parameter | Recommended Value/Range | Notes |

| 5-FOA Concentration | 0.1% (1 g/L) | A standard concentration for general use.[4] May need optimization based on yeast strain sensitivity and specific application (e.g., 0.05% for sensitive assays).[4] |

| pH of Selection Medium | ≤ 4.0 | The protonated form of 5-FOA is more readily taken up by yeast cells. Selection efficiency significantly decreases at pH values above 4.5.[5][6] |

| Uracil Supplementation | 20-50 mg/L | Essential for the growth of ura3⁻ mutants on 5-FOA plates.[4] |

| Spontaneous ura3 Mutation Frequency | High | The URA3 gene has a relatively high spontaneous mutation rate, which can lead to a background of 5-FOA resistant colonies.[4] |

| Counter-Selection Efficiency | Variable | Highly dependent on experimental conditions, including growth phase of cells and duration of non-selective growth prior to plating on 5-FOA. |

| Factor | Influence on 5-FOA Selection | Recommendations |

| Yeast Strain Background | Sensitivity to 5-FOA can vary between different yeast strains. | It is advisable to perform a pilot experiment to determine the optimal 5-FOA concentration for the specific strain being used. |

| Growth Medium Composition | Rich media like YPD are not recommended for 5-FOA selection due to the presence of uracil, which competes with 5-FOA.[6] | Use a synthetic defined (SD) medium with the appropriate supplements. |

| Plate Age and Storage | 5-FOA is light-sensitive and plates have a limited shelf life.[7][8] Evaporation can increase the effective concentration of 5-FOA.[6] | Use freshly prepared plates and store them at 4°C, protected from light, for no more than a few weeks.[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments that utilize 5-FOA-based negative selection.

Preparation of 5-FOA-Containing Plates

This protocol describes the preparation of 1 liter of synthetic complete (SC) medium containing 5-FOA.

Materials:

-

Yeast Nitrogen Base (without amino acids and ammonium sulfate): 1.7 g

-

Ammonium Sulfate: 5 g

-

Glucose (Dextrose): 20 g

-

Complete Supplement Mixture (CSM) lacking uracil: 0.74 g

-

Uracil: 50 mg

-

5-Fluoroorotic Acid (5-FOA) powder: 1 g

-

Agar: 20 g

-

Sterile, deionized water

-

DMSO (optional, for 5-FOA stock solution)

Procedure:

-

Prepare the main medium: In a 2 L flask, dissolve the Yeast Nitrogen Base, Ammonium Sulfate, Glucose, CSM-Ura, and Agar in 900 mL of deionized water.

-

Autoclave: Sterilize the medium by autoclaving for 20 minutes at 121°C.

-

Cool the medium: After autoclaving, place the flask in a 55-60°C water bath to cool.

-

Prepare the 5-FOA/Uracil solution: In a separate sterile container, dissolve 1 g of 5-FOA and 50 mg of uracil in 100 mL of sterile water. Gentle heating may be required to fully dissolve the 5-FOA. Alternatively, 5-FOA can be dissolved in a small volume of DMSO. Filter-sterilize this solution.

-

Combine and pour: Once the autoclaved medium has cooled to 55-60°C, aseptically add the sterile 5-FOA/Uracil solution. Mix gently but thoroughly to avoid introducing air bubbles.

-

Pour plates: Pour approximately 20-25 mL of the medium into sterile petri dishes.

-

Storage: Allow the plates to solidify at room temperature, then store them at 4°C, protected from light.

Plasmid Shuffling

This technique is used to study the function of essential genes by replacing a plasmid carrying a wild-type version of the gene with another plasmid carrying a mutant version.

Materials:

-

Yeast strain with a chromosomal deletion of an essential gene, carrying a URA3-marked plasmid with the wild-type gene.

-

A second plasmid carrying a mutant allele of the essential gene and a different selectable marker (e.g., LEU2).

-

Appropriate selective media (e.g., SC-Leu).

-

5-FOA plates.

-

Yeast transformation reagents.

Procedure:

-

Transformation: Transform the starting yeast strain with the plasmid carrying the mutant allele of the essential gene.

-

Selection: Plate the transformed cells on a medium that selects for the new plasmid (e.g., SC-Leu). This will result in cells containing both plasmids.

-

Growth in non-selective medium: Inoculate a single colony from the transformation plate into a non-selective liquid medium (e.g., YPD) and grow overnight. This allows for the random loss of the URA3-marked plasmid.

-

Counterselection on 5-FOA: Plate dilutions of the overnight culture onto 5-FOA plates. Only cells that have lost the URA3-marked plasmid will be able to grow.[5]

-

Verification: Pick colonies from the 5-FOA plates and replica-plate them onto a medium lacking uracil and a medium selecting for the second plasmid (e.g., SC-Leu). Colonies that grow on the second selective medium but not on the uracil-deficient medium have successfully "shuffled" the plasmids.[5]

Gene Replacement (Allelic Replacement)

This method is used to replace a chromosomal gene with a modified version (e.g., a knockout or a version with a specific mutation).

Materials:

-

Yeast strain auxotrophic for uracil (e.g., ura3Δ).

-

A linear DNA cassette containing the URA3 gene flanked by sequences homologous to the regions upstream and downstream of the target gene.

-

A second linear DNA fragment containing the desired modification flanked by the same homology regions.

-

Yeast transformation reagents.

-

SC medium lacking uracil (SC-Ura).

-

5-FOA plates.

Procedure:

-

First Transformation (Integration): Transform the ura3Δ yeast strain with the linear URA3 cassette.

-

Positive Selection: Select for transformants on SC-Ura plates. In these cells, the target gene has been replaced by the URA3 gene through homologous recombination.

-

Second Transformation (Excision): Transform the URA3⁺ integrant strain with the second linear DNA fragment containing the desired modification.

-

Negative Selection: Plate the transformants on 5-FOA plates. This selects for cells that have lost the URA3 gene through a second homologous recombination event, which replaces the URA3 marker with the desired modification.

-

Verification: Screen the 5-FOA resistant colonies by PCR to confirm the correct allelic replacement.

Application in Signaling Pathway Analysis

The 5-FOA negative selection system is a powerful tool for dissecting signaling pathways, primarily through its application in yeast two-hybrid (Y2H) and related techniques.

Reverse Yeast Two-Hybrid to Identify Interaction Disruptors

In a "reverse" Y2H system, a known protein-protein interaction is used to drive the expression of the URA3 reporter gene. Cells are then grown on a medium containing 5-FOA. This setup can be used to screen for small molecules or mutations that disrupt the protein-protein interaction. If the interaction is disrupted, the URA3 gene is no longer expressed, and the cells can survive on 5-FOA.[3] This approach is valuable for identifying potential therapeutic compounds that inhibit specific protein interactions within a signaling cascade.

Eliminating Auto-Activators in Yeast Two-Hybrid Screens

A common challenge in Y2H screens is the presence of "auto-activators," bait proteins that can activate reporter gene expression independently of an interaction with a prey protein. By incorporating a URA3 reporter gene under the control of the same promoter as the other reporters, auto-activators can be eliminated by plating the library on 5-FOA-containing medium.[9] Cells containing an auto-activating bait will express URA3 and be killed, thus enriching the library for genuine interactors.

Conclusion

The principle of negative selection using 5-Fluoroorotic acid is a robust and versatile tool in the arsenal of researchers, scientists, and drug development professionals. Its reliance on the dual functionality of the URA3 gene provides a simple yet powerful method for a wide array of genetic manipulations in yeast and other organisms. A thorough understanding of the underlying mechanism, careful consideration of the quantitative parameters, and adherence to detailed experimental protocols are essential for the successful application of this technique in advancing our understanding of gene function and cellular pathways.

References

- 1. SD 5-Foa Plates For Yeast Counter Selection [protocols.io]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. babraham.ac.uk [babraham.ac.uk]

- 9. Removing auto-activators from yeast-two-hybrid assays by conditional negative selection - PMC [pmc.ncbi.nlm.nih.gov]

5-FOA: A Comprehensive Technical Guide for Gene Function Analysis in Saccharomyces cerevisiae

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the application of 5-Fluoroorotic acid (5-FOA) as a powerful counter-selection agent in the model organism Saccharomyces cerevisiae. Leveraging the functionality of the URA3 gene, 5-FOA-based methodologies are indispensable for a wide range of genetic and molecular biology studies, from plasmid shuffling to gene knockouts and interaction screening. This document provides a detailed overview of the underlying principles, experimental protocols, quantitative data, and visual workflows to facilitate the successful implementation of 5-FOA in your research.

Core Principle: The URA3 Gene and 5-FOA Counter-Selection

The utility of 5-FOA as a genetic tool is intrinsically linked to the URA3 gene in S. cerevisiae. This gene, located on chromosome V, encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase.[1] This enzyme plays a crucial role in the de novo biosynthesis of pyrimidine nucleotides by catalyzing the conversion of OMP into uridine-5'-monophosphate (UMP), a precursor for all pyrimidine nucleotides.[1][2]

Yeast strains possessing a functional URA3 gene are prototrophic for uracil, enabling them to synthesize their own uracil and thrive on media lacking it. Conversely, strains with a non-functional ura3 gene are auxotrophic for uracil and necessitate its supplementation in the growth medium.[1] This characteristic facilitates both positive and negative selection strategies.

The counter-selection mechanism is based on the metabolic conversion of 5-FOA. In URA3+ cells, OMP decarboxylase recognizes 5-FOA as a substrate and converts it into the toxic compound 5-fluorouracil (5-FU).[1][3][4] 5-FU is subsequently metabolized into cytotoxic compounds, such as 5-fluoro-deoxyuridine monophosphate (5-FdUMP) and 5-fluorouridine triphosphate (5-FUTP), which inhibit DNA synthesis and disrupt RNA processing, ultimately leading to cell death.[2][4][5] In contrast, ura3 mutant cells lack a functional OMP decarboxylase and are therefore unable to convert 5-FOA into its toxic byproduct, allowing them to grow in the presence of 5-FOA, provided the medium is supplemented with uracil.[6][7]

Quantitative Data for Experimental Design

The efficiency of 5-FOA counter-selection is influenced by several factors, including the concentration of 5-FOA, the pH of the medium, and the genetic background of the yeast strain.[1][8] The following tables summarize key quantitative parameters for designing and troubleshooting 5-FOA-based experiments.

Table 1: Physicochemical Properties and Working Concentrations of 5-FOA

| Parameter | Value | Notes |

| Molecular Weight | 192.1 g/mol (monohydrate) | --- |

| Solubility in DMSO | Highly soluble | Often used to prepare stock solutions.[8] |

| Solubility in Water | Slightly soluble | Can be increased with heat.[8] |

| Typical Stock Solution | 100 mg/mL in DMSO | Store at -20°C, protected from light.[9] |

| Final Concentration | 1 g/L (0.1%) | This is the most commonly used concentration.[7][9] |

| Effective Range | 0.1 mg/mL to 1 mg/mL | Can be optimized for different yeast species and strains.[9] |

| pH of Selection Medium | Optimal at pH 4.0 or below | Selection efficiency decreases significantly at pH values above 4.5.[8][10] |

Table 2: Typical Composition of Synthetic Complete (SC) Medium for 5-FOA Selection (per 1 Liter)

| Component | Standard Concentration | Purpose |

| Yeast Nitrogen Base (w/o amino acids) | 6.7 g | Provides essential vitamins and minerals.[8] |

| Glucose (Dextrose) | 20 g | Carbon source.[8] |

| Complete Supplement Mixture (CSM) -Ura | As per manufacturer | Provides all amino acids and adenine, except uracil.[8] |

| 5-Fluoroorotic Acid (5-FOA) | 1 g | The counter-selective agent.[8] |

| Uracil | 20-50 mg/L | Essential for the growth of ura3 mutants on 5-FOA plates.[1][8] |

| Agar | 20 g | For solid media.[8] |

Table 3: Key Experimental Parameters

| Parameter | Value | Notes |

| Incubation Temperature | 30°C | Standard growth temperature for S. cerevisiae. |

| Incubation Time (5-FOA plates) | 2-5 days | Colony appearance can vary depending on the strain and experimental context.[1][10] |

| Spontaneous URA3 Mutation Frequency | High | Can lead to a background of 5-FOA resistant colonies.[1] |

| Yeast Transformation Efficiency | 10³ to 10⁵ colonies per µg of DNA | A general range for standard transformation protocols.[11] |

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is crucial for understanding and implementing 5-FOA-based techniques.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Protocol for 5-FOA Selection in Saccharomyces cerevisiae

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroorotic acid (5-FOA) is a powerful counter-selection agent used in Saccharomyces cerevisiae genetics to select for cells that have lost the URA3 gene. The URA3 gene encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase, which is essential for the de novo biosynthesis of uracil.[1][2] This enzyme converts the non-toxic 5-FOA into the toxic compound 5-fluorouracil (5-FU), which is then incorporated into RNA and DNA, leading to cell death.[1][3][4] Consequently, only yeast cells that lack a functional URA3 gene (ura3⁻) can survive and grow on media containing 5-FOA.[1] This selection strategy is fundamental for a variety of molecular biology techniques, including plasmid shuffling, gene replacement, and identifying protein-protein interactions in two-hybrid systems.[3][5]

Core Principles: The URA3 Gene and the Mechanism of 5-FOA Toxicity

The utility of 5-FOA selection is centered around the dual functionality of the URA3 gene. Yeast strains with a functional URA3 gene are prototrophic for uracil, meaning they can synthesize their own uracil and grow on media lacking it. Conversely, strains with a non-functional ura3 gene are auxotrophic for uracil and require its supplementation in the growth medium.[2] This allows for both positive selection (growth on medium lacking uracil) and negative selection (growth on medium containing 5-FOA).

The biochemical pathway underlying 5-FOA toxicity is initiated when OMP decarboxylase, the product of the URA3 gene, recognizes 5-FOA as a substrate and converts it to 5-fluorouracil (5-FU).[2] 5-FU is subsequently metabolized into toxic fluorinated nucleotides that disrupt essential cellular processes, ultimately causing cell death.[4] In contrast, ura3⁻ cells lack OMP decarboxylase and are therefore unable to convert 5-FOA to its toxic form, allowing them to proliferate in its presence, provided the medium is supplemented with uracil.[1]

Data Presentation: Media Composition

For successful and reproducible 5-FOA selection, the composition of the growth medium is critical. The following tables provide recipes for the preparation of synthetic complete (SC) medium containing 5-FOA.

Table 1: Composition of Synthetic Complete (SC) Medium with 5-FOA (1 Liter)

| Component | Quantity | Notes |

| Yeast Nitrogen Base (without amino acids and ammonium sulfate) | 1.7 g | Provides essential vitamins and minerals.[2] |

| Ammonium Sulfate | 5 g | Nitrogen source.[2] |

| Complete Amino Acid Drop-out Mix (lacking uracil) | As required | Provides necessary amino acids for auxotrophic strains. |

| Dextrose (Glucose) | 20 g | Carbon source.[4] |

| Uracil | 50 mg | Required for the growth of ura3⁻ strains.[3][6] |

| 5-Fluoroorotic Acid (5-FOA) | 1 g | The selective agent.[3][4] |

| Agar | 20 g | For solidification of the media.[4] |

| Sterile Water | to 1 Liter |

Table 2: Preparation of 100X 5-FOA Stock Solution

| Component | Quantity | Notes |

| 5-Fluoroorotic Acid (5-FOA) | 10 g | |

| Sterile Water or DMSO | 100 ml | Gentle heating may be required to dissolve 5-FOA in water.[1] |

Experimental Protocols

Protocol 1: Preparation of 5-FOA Plates

This protocol describes two common methods for preparing 5-FOA plates: adding 5-FOA powder directly or using a stock solution.

Method A: Direct Addition of 5-FOA Powder

-

In a 2 L flask, dissolve the Yeast Nitrogen Base, ammonium sulfate, and the appropriate complete amino acid drop-out mix in 900 ml of sterile water.[2]

-

Add 20 g of agar and autoclave for 20 minutes.[2]

-

Allow the autoclaved medium to cool to 55-60°C in a water bath.[1][2] It is crucial not to add the supplements to the medium when it is too hot, as this can cause degradation.[1]

-

In a separate sterile container, prepare a solution by dissolving 1 g of 5-FOA and 50 mg of uracil in a small amount of sterile water or DMSO.[1]

-

Filter-sterilize the glucose solution and the 5-FOA/uracil solution.

-

Aseptically add the sterilized glucose and 5-FOA/uracil solutions to the cooled agar medium.[2]

-

Mix gently but thoroughly to avoid bubbles and pour the plates (approximately 20-25 ml per plate).[5]

-

Let the plates solidify at room temperature and store them at 4°C, protected from light.[2]

Method B: Using a 100X 5-FOA Stock Solution

-

Prepare the base medium (Yeast Nitrogen Base, ammonium sulfate, drop-out mix, and agar) and autoclave as described in Method A.

-

Cool the medium to 55-60°C.

-

Aseptically add the sterile glucose solution and any other heat-sensitive supplements.

-

Add 10 ml of the 100X 5-FOA stock solution and a sterile uracil solution to a final concentration of 50 mg/L.[1]

-

Mix gently and pour the plates.

-

Solidify and store the plates at 4°C.[1]

Protocol 2: 5-FOA Selection Assay (e.g., Plasmid Shuffling)

This protocol outlines the general steps for selecting cells that have lost a URA3-marked plasmid.

-

Inoculation: Inoculate a single colony of the yeast strain carrying the URA3-marked plasmid into 5 mL of liquid SC medium lacking uracil (SC-Ura). Grow overnight at 30°C with shaking.[3]

-

Non-selective Growth: The following day, dilute the overnight culture into fresh, non-selective liquid medium (e.g., YPD or SC complete) and grow for several hours to allow for the loss of the plasmid.

-

Plating: Plate serial dilutions of the culture onto 5-FOA selection plates. Also, plate a dilution expected to yield 100-200 colonies onto a non-selective plate (e.g., YPD) to determine the total number of viable cells.[7]

-

Incubation: Incubate all plates at 30°C for 2-5 days, or until colonies appear.[8][9]

-

Verification: Colonies that grow on the 5-FOA plates are potential candidates that have lost the URA3-marked plasmid. To verify, pick individual colonies from the 5-FOA plate and patch them onto a fresh YPD plate, an SC-Ura plate, and another 5-FOA plate.[8] True candidates will grow on the YPD and 5-FOA plates but will not grow on the SC-Ura plate.[2][8]

Mandatory Visualizations

Signaling Pathway of 5-FOA Action

Caption: Mechanism of 5-FOA toxicity in URA3+ cells and survival in ura3- cells.

Experimental Workflow for 5-FOA Selection

References

Application Notes and Protocols for Preparing 5-FOA Plates in Yeast Experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the preparation of 5-fluoroorotic acid (5-FOA) plates for use in Saccharomyces cerevisiae and other yeast-based experiments. It includes detailed protocols, the mechanism of 5-FOA counter-selection, and quantitative data for media preparation.

Introduction to 5-FOA Counter-Selection